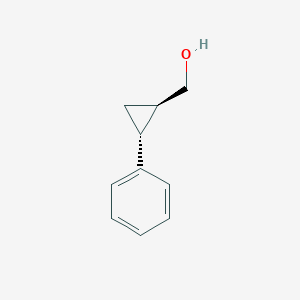

((1R,2R)-2-phenylcyclopropyl)methanol

Descripción

BenchChem offers high-quality ((1R,2R)-2-phenylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,2R)-2-phenylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2R)-2-phenylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to the Enantioselective Synthesis and Spectroscopic Characterization of ((1R,2R)-2-phenylcyclopropyl)methanol

Abstract

((1R,2R)-2-phenylcyclopropyl)methanol is a chiral building block of significant interest in medicinal chemistry, primarily serving as a key precursor to Tranylcypromine and its analogues, which are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] The precise stereochemistry of this molecule is critical for its biological activity, necessitating robust and reliable methods for its enantioselective synthesis and characterization. This technical guide provides a comprehensive overview of a field-proven method for synthesizing ((1R,2R)-2-phenylcyclopropyl)methanol via asymmetric Simmons-Smith cyclopropanation. Furthermore, it details the essential spectroscopic and chromatographic techniques required to verify the compound's structural integrity, purity, and enantiomeric excess. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and analysis of this important chiral intermediate.

Introduction

Chemical Identity and Significance

((1R,2R)-2-phenylcyclopropyl)methanol is a chiral alcohol featuring a trans-substituted cyclopropane ring. The (1R,2R) designation defines the absolute stereochemistry of the two chiral centers on the cyclopropane ring. Its structure is foundational for the synthesis of various pharmacologically active molecules.

The primary driver for the synthesis of this specific enantiomer is its role as a key intermediate in the production of Tranylcypromine, a nonselective and irreversible monoamine oxidase inhibitor (MAOI) used clinically as an antidepressant and anxiolytic agent.[2] More recently, Tranylcypromine and its derivatives have been identified as inhibitors of LSD1, an epigenetic enzyme implicated in various cancers, making this structural motif a valuable scaffold for modern drug discovery efforts.[1][3]

Table 1: Physicochemical Properties of ((1R,2R)-2-phenylcyclopropyl)methanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| CAS Number | 936-98-1 | [4][5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| IUPAC Name | [(1R,2R)-2-phenylcyclopropyl]methanol |[4] |

Overview of Synthetic Strategies

The construction of the strained, stereochemically-defined cyclopropane ring is the central challenge in synthesizing this molecule. While various methods for cyclopropanation exist, including those involving transition metal-catalyzed reactions with diazo reagents, the Asymmetric Simmons-Smith reaction stands out for its reliability, high stereocontrol, and operational simplicity when applied to allylic alcohols like cinnamyl alcohol.[6][7][8] This method utilizes a zinc carbenoid, which is directed by the hydroxyl group of the substrate, leading to excellent diastereoselectivity and, in the presence of a chiral ligand, high enantioselectivity.[8][9]

Enantioselective Synthesis

Synthetic Workflow: Asymmetric Simmons-Smith Cyclopropanation

The chosen synthetic route is the asymmetric cyclopropanation of (E)-cinnamyl alcohol. The hydroxyl group of the starting material directs the zinc carbenoid to the proximal face of the double bond, ensuring the formation of the cyclopropane ring syn to the directing group. The use of a chiral ligand complexes with the zinc reagent, creating a chiral environment that favors the formation of one enantiomer over the other.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SimmonsâSmith reaction â Grokipedia [grokipedia.com]

- 9. researchgate.net [researchgate.net]

"physical and chemical properties of ((1R,2R)-2-phenylcyclopropyl)methanol"

Introduction

((1R,2R)-2-phenylcyclopropyl)methanol is a chiral alcohol featuring a synthetically valuable and sterically demanding phenylcyclopropane scaffold. Its specific trans stereochemistry, with both the phenyl and hydroxymethyl groups in a relative (1R,2R) configuration, makes it a crucial chiral building block in asymmetric synthesis. The inherent strain of the three-membered ring and the specific spatial arrangement of its substituents govern its reactivity, enabling the diastereoselective and enantioselective construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of ((1R,2R)-2-phenylcyclopropyl)methanol is fundamental for its application in synthesis, including reaction setup, solvent selection, and purification.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| CAS Number | 10488-04-7 | NextSDS[2] |

| Appearance | Colorless oil (typical) | ChemicalBook[3] |

| IUPAC Name | [(1R,2R)-2-phenylcyclopropyl]methanol | PubChem[1] |

| InChIKey | CEZOORGGKZLLAO-UWVGGRQHSA-N | PubChem[1] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of ((1R,2R)-2-phenylcyclopropyl)methanol.

| Spectroscopy | Data Interpretation | Source |

| ¹H NMR (CDCl₃) | δ 7.05-7.29 (m, 5H, Ar-H), 3.62 (d, J=7Hz, 2H, CH₂OH), 2.28 (br s, 1H, OH), 1.81 (m, 1H, cyclopropyl-H), 1.46 (m, 1H, cyclopropyl-H), 0.95 (m, 2H, cyclopropyl-H) | ChemicalBook[3] |

| Infrared (IR) | Characteristic absorption peaks at 3350 (O-H stretch), 1605, 1490 (C=C aromatic stretch), 1090, 1035, 1020 (C-O stretch), and 695 cm⁻¹ (aromatic C-H bend) | ChemicalBook[3] |

Chemical Properties and Synthetic Utility

The chemical behavior of ((1R,2R)-2-phenylcyclopropyl)methanol is dominated by the reactivity of its primary alcohol and the unique properties of the strained cyclopropane ring.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile functional handle for a wide range of transformations:

-

Oxidation: It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, Swern, or TEMPO-based oxidants).

-

Esterification and Etherification: The hydroxyl group undergoes facile esterification with carboxylic acids (or their derivatives) and etherification under Williamson conditions or with alkylating agents.

-

Conversion to Leaving Groups: It can be converted to good leaving groups, such as tosylates, mesylates, or halides, to facilitate nucleophilic substitution reactions.

Reactivity of the Phenylcyclopropane Scaffold

The phenylcyclopropane moiety is a key structural element that influences the molecule's reactivity and its utility as a synthetic intermediate. Its derivatives are explored as selective agonists for serotonin receptors, highlighting its importance in medicinal chemistry.[4] For example, N-substituted (2-phenylcyclopropyl)methylamines have been synthesized and evaluated for their potential as antipsychotic medications.[4]

Caption: Workflow for the synthesis of ((1R,2R)-2-phenylcyclopropyl)methanol.

Applications in Drug Discovery and Development

The rigid cyclopropane ring of this molecule serves as a bioisostere for other chemical groups, and its defined stereochemistry is crucial for specific interactions with biological targets. The phenylcyclopropylamine scaffold, for which this molecule is a key precursor, is a well-established pharmacophore. Derivatives have been investigated for their activity as monoamine oxidase (MAO) inhibitors and as selective agents for various G-protein coupled receptors (GPCRs). [4] Recent research has focused on developing N-substituted (2-phenylcyclopropyl)methylamines as functionally selective serotonin 2C (5-HT₂C) receptor agonists for potential use as antipsychotic medications. [4]These studies underscore the importance of the specific stereochemistry of the phenylcyclopropane core in achieving desired pharmacological profiles.

Safety and Handling

((1R,2R)-2-phenylcyclopropyl)methanol is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications

[2]* Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

((1R,2R)-2-phenylcyclopropyl)methanol is a valuable chiral building block with a unique combination of a strained ring system and defined stereochemistry. Its well-characterized physical and chemical properties, coupled with established synthetic routes, make it an important tool for medicinal chemists and researchers in drug discovery. The ability to serve as a precursor to potent and selective biologically active molecules ensures its continued relevance in the development of novel therapeutics.

References

-

PubChem. ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175. National Center for Biotechnology Information. [Link]

-

NextSDS. [(1R,2R)-2-phenylcyclopropyl]methanol — Chemical Substance Information. [Link]

-

Gao, Y., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273–6288. [Link]

Sources

- 1. ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. (2-Phenylcyclopropyl)Methanol | 61826-40-2 [chemicalbook.com]

- 4. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of ((1R,2R)-2-phenylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral alcohol ((1R,2R)-2-phenylcyclopropyl)methanol (C₁₀H₁₂O, M.W. 148.20 g/mol ).[1][2] In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from analogous chemical structures. We present detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and offer an in-depth interpretation of the predicted spectra. This guide is designed to empower researchers in the synthesis, identification, and characterization of this and related phenylcyclopropyl compounds, which are valuable building blocks in medicinal chemistry.

Introduction: The Structural and Spectroscopic Landscape

((1R,2R)-2-phenylcyclopropyl)methanol is a chiral molecule featuring a strained three-membered cyclopropane ring substituted with a phenyl group and a hydroxymethyl group in a trans configuration. This unique combination of functional groups—a rigid aliphatic ring, an aromatic system, and a primary alcohol—gives rise to a distinct and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for verifying stereochemistry, assessing purity, and elucidating the structure of derivatives in drug discovery and development pipelines.

This guide will deconstruct the predicted spectroscopic signature of this molecule, explaining the causal relationships between its structure and its spectral output. Each section provides not only the "what" (the predicted data) but also the "why" (the underlying chemical principles) and the "how" (the experimental methodology to obtain this data).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of ((1R,2R)-2-phenylcyclopropyl)methanol. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, particularly in the upfield region, due to the unique electronic environment of the cyclopropyl ring and the diastereotopic nature of its protons.

Table 1: Predicted ¹H NMR Data for ((1R,2R)-2-phenylcyclopropyl)methanol (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7, H-8, H-9, H-10, H-11 | 7.35 - 7.15 | Multiplet (m) | - |

| H-4a, H-4b | 3.60 - 3.40 | Multiplet (m) | - |

| H-2 | 1.90 - 1.75 | Multiplet (m) | Jtrans ≈ 4-6 Hz, Jcis ≈ 7-9 Hz |

| H-1 | 1.45 - 1.30 | Multiplet (m) | Jtrans ≈ 4-6 Hz, Jcis ≈ 7-9 Hz |

| H-3a (cis to Ph) | 1.10 - 0.95 | Multiplet (m) | Jgem ≈ -4 to -6 Hz |

| H-3b (trans to Ph) | 0.90 - 0.75 | Multiplet (m) | Jgem ≈ -4 to -6 Hz |

| O-H | Variable (broad singlet) | Broad Singlet (br s) | - |

Causality and Interpretation:

-

Aromatic Protons (H-7 to H-11): These protons on the monosubstituted benzene ring will appear in their characteristic downfield region.

-

Methylene Protons (H-4a, H-4b): These protons are diastereotopic due to the adjacent chiral center (C-1). They are expected to appear as a complex multiplet, deshielded by the adjacent oxygen atom.

-

Cyclopropyl Protons (H-1, H-2, H-3a, H-3b): This is the most diagnostic region of the spectrum. The strained cyclopropyl ring induces significant shielding, causing these protons to appear far upfield, a hallmark of this moiety.[3] The trans relationship of the phenyl and hydroxymethyl groups leads to a complex system of spin-spin coupling. Generally, for cyclopropanes, the coupling constant between cis protons is larger than that between trans protons.[4][5] This difference is key to assigning the relative stereochemistry.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for ((1R,2R)-2-phenylcyclopropyl)methanol (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (ipso) | ~142 |

| C-7, C-8, C-9, C-10, C-11 | 128.5 - 125.5 |

| C-4 (-CH₂OH) | ~66 |

| C-1 | ~26 |

| C-2 | ~24 |

| C-3 | ~16 |

Causality and Interpretation:

-

Aromatic Carbons (C-6 to C-11): These six carbons will appear in the typical aromatic region (125-145 ppm).

-

Alcohol Carbon (C-4): The carbon attached to the hydroxyl group is significantly deshielded and is expected around 66 ppm.[6][7]

-

Cyclopropyl Carbons (C-1, C-2, C-3): Similar to their attached protons, the cyclopropyl carbons are highly shielded and appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.[8][9]

-

Sample Preparation:

-

Weigh 5-10 mg of ((1R,2R)-2-phenylcyclopropyl)methanol.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency to the deuterium signal of the CDCl₃.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).

-

Spectral Width: -10 to 160 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure quantitative data for all carbons).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate window function (e.g., exponential broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

-

Perform phase and baseline correction.

-

Calibrate the spectra by setting the TMS signal to 0.00 ppm. For ¹³C, the CDCl₃ triplet center is set to 77.16 ppm.

-

Integrate the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups: the hydroxyl (O-H) group and the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch | Medium |

| 1605, 1495 | Aromatic C=C stretch | Medium-Weak |

| ~1250 | C-O stretch | Strong |

| 770 - 730 & ~690 | Aromatic C-H out-of-plane bend | Strong |

Causality and Interpretation:

-

O-H Stretch: The most prominent feature will be a very broad and strong absorption in the 3500-3200 cm⁻¹ region, which is characteristic of the stretching vibration of a hydrogen-bonded alcohol O-H group.[10][11][12]

-

C-H Stretches: A key diagnostic feature is the presence of C-H stretching bands both above and below 3000 cm⁻¹. The peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring, while those just below are from the aliphatic C-H bonds of the cyclopropyl and methylene groups.[13]

-

Aromatic Region: Two sets of peaks confirm the phenyl group: the C=C in-ring stretching vibrations around 1600 and 1500 cm⁻¹, and the strong out-of-plane (oop) C-H bending bands. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and near 690 cm⁻¹.[14][15]

-

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected around 1250 cm⁻¹.[6][7]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid ((1R,2R)-2-phenylcyclopropyl)methanol directly onto the ATR crystal.

-

Data Acquisition: Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern upon ionization. Electron Ionization (EI) is the most common technique for small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak (M⁺˙) is expected at m/z 148. The fragmentation pattern will be dictated by the stability of the resulting cations, with cleavages adjacent to the phenyl and hydroxyl groups being particularly favorable.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Identity | Fragmentation Pathway |

| 148 | [M]⁺˙ (Molecular Ion) | - |

| 131 | [M - OH]⁺ | Loss of hydroxyl radical |

| 117 | [M - CH₂OH]⁺ | α-cleavage, loss of hydroxymethyl radical |

| 105 | [C₈H₉]⁺ | Rearrangement and cleavage |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement from benzyl-type fragments |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Cleavage of the cyclopropyl-phenyl bond |

Causality and Interpretation:

-

Molecular Ion (m/z 148): The presence of this peak confirms the molecular weight of the compound.

-

Loss of Hydroxymethyl (m/z 117): Alpha-cleavage between C1 and C4 is a common pathway for alcohols, leading to the loss of a •CH₂OH radical and the formation of a stable phenylcyclopropyl cation.

-

Tropylium Ion (m/z 91): This is a very common and stable fragment in the mass spectra of compounds containing a benzyl moiety. Its high abundance is a strong indicator of the phenyl-C- structure.[16] It forms via rearrangement of the initial benzylic-type cations.

-

Phenyl Cation (m/z 77): This fragment arises from the cleavage of the bond between the phenyl group and the cyclopropyl ring.

Experimental Protocol for GC-MS Analysis

This protocol assumes the use of a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.[17][18][19]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[17]

-

-

GC Method:

-

Injector: Split/splitless, set to 250 °C. Inject 1 µL.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms).

-

Carrier Gas: Helium, at a constant flow of ~1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion: A Self-Validating Spectroscopic Profile

The structural characterization of ((1R,2R)-2-phenylcyclopropyl)methanol is a self-validating process when these three spectroscopic techniques are used in concert. The IR spectrum confirms the presence of the alcohol and aromatic functional groups. The mass spectrum provides the molecular weight and key structural fragments, such as the tropylium ion, which corroborates the presence of the phenyl group attached to a carbon framework. Finally, the NMR spectrum provides the definitive and detailed carbon-hydrogen framework, confirming the connectivity and, through analysis of coupling constants, the trans stereochemistry of the substituents on the highly shielded cyclopropyl ring.

By following the detailed protocols and utilizing the predictive data and interpretations within this guide, researchers can confidently acquire, analyze, and characterize ((1R,2R)-2-phenylcyclopropyl)methanol and its derivatives, ensuring the scientific integrity of their work in the competitive field of drug development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link][10]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][6]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link][7]

-

Brown, P. (2025, November 14). Interpretation of the infrared spectrum of ethanol. Doc Brown's Chemistry. [Link][11]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link][12]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link][14]

-

Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link][20]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link][15]

-

Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link][21]

-

PubChem. (n.d.). ((1R,2R)-2-phenylcyclopropyl)methanol. National Center for Biotechnology Information. [Link][1]

-

NextSDS. (n.d.). [(1R,2R)-2-phenylcyclopropyl]methanol — Chemical Substance Information. [Link][22]

-

University of California, San Diego. (n.d.). Sample Preparation Guidelines for GC-MS. [Link][17]

-

Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link][23]

-

Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link][24]

-

Global Substance Registration System (GSRS). (n.d.). 2-PHENYLCYCLOPROPANEMETHANOL, (1R,2R)-REL-. [Link][2]

-

Doc Brown's Chemistry. (2025, December 5). The infrared spectrum of benzene C₆H₆. [Link][25]

-

ResearchGate. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. [Link][4]

-

PubMed. (2022, June 15). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link][26]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link][13]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link][27]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link][16]

-

National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link][28]

-

University of Wisconsin-Madison. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link][9]

-

Durham University. (n.d.). Quantitative NMR Spectroscopy. [Link][30]

-

ACS Publications. (2002, February 1). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units. The Journal of Organic Chemistry. [Link][31]

-

Scribd. (n.d.). NMR Coupling Constants Explained. [Link][32]

-

MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link][33]

-

ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link][34]

-

ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link][5]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link][35]

-

National Center for Biotechnology Information. (n.d.). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. [Link][36]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link][37]

-

ChemRxiv. (2025, December 16). Categorical Fragmentation Networks in Tandem Mass Spectrometry. [Link][38]

-

PubChemLite. (n.d.). Phenyl(2-phenylcyclopropyl)methanol (C16H16O). [Link][39]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][3]

-

IntechOpen. (2019, March 20). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link][19]

-

Semantic Scholar. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link][40]

-

Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?. [Link][41]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. [Link][42]

Sources

- 1. ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. allsubjectjournal.com [allsubjectjournal.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | IntechOpen [intechopen.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. nextsds.com [nextsds.com]

- 23. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 29. organomation.com [organomation.com]

- 30. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 31. pubs.acs.org [pubs.acs.org]

- 32. scribd.com [scribd.com]

- 33. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 34. chemrxiv.org [chemrxiv.org]

- 35. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 36. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 37. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 38. chemrxiv.org [chemrxiv.org]

- 39. PubChemLite - Phenyl(2-phenylcyclopropyl)methanol (C16H16O) [pubchemlite.lcsb.uni.lu]

- 40. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 41. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 42. m.youtube.com [m.youtube.com]

"CAS number 10488-04-7 properties and suppliers"

An In-depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS 5036-48-6): Properties, Applications, and Sourcing for Researchers and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazole, with CAS number 5036-48-6, is a versatile heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry, materials science, and drug delivery. Its unique molecular architecture, featuring a reactive imidazole ring and a flexible aminopropyl side chain, imparts a range of desirable chemical and biological properties. This guide provides a comprehensive overview of 1-(3-aminopropyl)imidazole, from its fundamental physicochemical characteristics to its cutting-edge applications in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-aminopropyl)imidazole is crucial for its effective application in research and synthesis.

| Property | Value | Reference |

| CAS Number | 5036-48-6 | [1][2][] |

| Molecular Formula | C6H11N3 | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2][4] |

| Appearance | Liquid | [1] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Boiling Point | 296 °C | [] |

| Refractive Index | n20/D 1.519 | [1] |

| Flash Point | 154 °C (309.2 °F) | [1] |

| SMILES String | NCCCn1ccnc1 | [1] |

| InChI Key | KDHWOCLBMVSZPG-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

1-(3-Aminopropyl)imidazole serves as a valuable building block in organic synthesis. One notable application is in the creation of more complex molecules, such as Phenylurea Propyl Imidazole (PUPI), which is synthesized by reacting 1-(3-aminopropyl)imidazole with phenyl isocyanate.[4] The successful synthesis of such derivatives is typically confirmed through various analytical techniques, including 1H NMR and Fourier-transform infrared (FTIR) spectroscopy.[4]

Key Applications in Research and Drug Development

The imidazole moiety is a key structural component in numerous biologically active molecules, and 1-(3-aminopropyl)imidazole leverages this importance for a variety of applications.[5][6]

pH-Sensitive Drug Delivery Systems

A significant area of application for 1-(3-aminopropyl)imidazole is in the development of pH-sensitive nanocarriers for targeted drug delivery, particularly in oncology.[7] The imidazole group has a pKa in the range of 5.0–6.5, which allows it to be protonated in the acidic microenvironment of tumors (pH ~6.5-7.2) or within endosomes (pH ≤ 6.5).[7] This protonation leads to a change in the carrier's properties, triggering the release of the encapsulated drug specifically at the target site.[7] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[7]

-

Mechanism of Action: In physiological conditions (pH 7.4), the imidazole ring is largely deprotonated. Upon reaching the acidic tumor environment, it becomes protonated, leading to changes in the nanocarrier's structure and subsequent drug release.[7]

Caption: pH-triggered drug release mechanism utilizing 1-(3-aminopropyl)imidazole-containing nanocarriers.

Building Block for Bioactive Molecules

1-(3-Aminopropyl)imidazole is a crucial intermediate in the synthesis of a wide range of biologically active compounds.[8] Its imidazole ring and primary amine offer two reactive sites for further chemical modifications.

-

Antimicrobial Agents: The imidazole nucleus is a well-established pharmacophore in many antimicrobial agents.[5][6][9] Derivatives of 1-(3-aminopropyl)imidazole have been synthesized and investigated for their potential as novel antibacterial and antifungal compounds.[9]

-

Anticancer Agents: The imidazole ring can coordinate with metal ions, such as platinum, to form complexes with potential anticancer activity.[10] These complexes can interact with DNA, leading to inhibition of tumor growth.[10] 1-(3-Aminopropyl)imidazole is also used in the design of inhibitors for enzymes like protein kinase R, which can have anti-apoptotic effects in cancer cells.[]

-

DNA Binding Agents: Polyamides containing 1-(3-aminopropyl)imidazole have been designed to bind to specific DNA sequences in the minor groove.[11] This targeted binding can be used to modulate gene expression, offering a potential therapeutic strategy.[11]

-

Ligands in Coordination Chemistry: The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal ions.[8][10] This property is utilized in the development of metal-based drugs and catalysts.[8]

Materials Science Applications

Beyond drug development, 1-(3-aminopropyl)imidazole finds applications in materials science.

-

High-Temperature Proton Exchange Membranes (HT-PEMs): It has been used to functionalize polymers like polyvinyl chloride (PVC) to create membranes for use in high-temperature proton exchange membrane fuel cells (HT-PEMFCs).[12] The imidazole groups provide proton conductivity, a key requirement for these devices.[12]

-

Curing Agents: Derivatives of 1-(3-aminopropyl)imidazole can act as thermal latent curing agents for epoxy resins.[4]

Experimental Protocol: Synthesis of Phenylurea Propyl Imidazole (PUPI)

The following is a representative protocol for the synthesis of a derivative of 1-(3-aminopropyl)imidazole, as described in the literature.[4]

Materials:

-

1-(3-Aminopropyl)imidazole

-

Phenyl isocyanate

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

Procedure:

-

Add 1-(3-aminopropyl)imidazole to a round-bottom flask containing dichloromethane (DCM) and a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add phenyl isocyanate dropwise to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Stir the solution for 24 hours.

-

The resulting product, Phenylurea Propyl Imidazole (PUPI), can then be isolated and characterized.

Caption: Workflow for the synthesis of Phenylurea Propyl Imidazole (PUPI).

Suppliers

1-(3-Aminopropyl)imidazole is commercially available from various chemical suppliers. Researchers can source this compound from companies such as:

It is important to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use in experimental work.

Safety Information

1-(3-Aminopropyl)imidazole is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[1] It should be stored in a well-ventilated area, away from incompatible materials.

Conclusion

1-(3-Aminopropyl)imidazole is a highly valuable and versatile compound with a broad range of applications, particularly in the pharmaceutical and materials science sectors. Its unique combination of a reactive imidazole ring and a primary amine allows for its use as a building block in the synthesis of diverse bioactive molecules and functional materials. The pH-responsive nature of the imidazole group makes it especially attractive for the development of advanced drug delivery systems. As research continues to uncover new applications, the importance of 1-(3-aminopropyl)imidazole in drug discovery and development is poised to grow.

References

-

Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. [Link]

-

Utilization of 1-(3-aminopropyl)-imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

-

Synthesis and DNA Binding Properties of 1-(3-aminopropyl)-imidazole-containing Triamide f-Im*PyIm: A Novel Diamino Polyamide Designed to Target 5 '-ACGCGT-3 '. Hope College Digital Commons. [Link]

-

Preparation and investigation of 1-(3-aminopropyl)imidazole functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs. Sustainable Energy & Fuels. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. 1-(3-アミノプロピル)イミダゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. "Synthesis and DNA Binding Properties of 1-(3-aminopropyl)-imidazole-co" by Vijay Satam, Balaji Babu et al. [digitalcommons.hope.edu]

- 12. Preparation and investigation of 1-(3-aminopropyl)imidazole functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

The Dual Identity of (trans-2-phenylcyclopropyl)methanol: From Mechanistic Radical Clock to Privileged Pharmaceutical Scaffold

Executive Summary

In the landscape of modern organic chemistry and enzymology, certain small molecules transcend their role as mere synthetic intermediates to become fundamental tools for understanding biological mechanisms. (trans-2-phenylcyclopropyl)methanol (CAS: 10488-04-7) is one such compound. Originally synthesized as a precursor to monoamine oxidase inhibitors (MAOIs) like tranylcypromine, this conformationally restricted cyclopropane derivative has cemented its historical importance in two distinct arenas:

-

Mechanistic Enzymology: It serves as an "ultrafast radical clock" to trap and characterize transient radical intermediates in metalloenzymes such as Galactose Oxidase (GOase) and Cytochrome P450.

-

Drug Development: It acts as a critical building block for Farnesoid X Receptor (FXR) agonists, leveraging its high Fsp3 character to improve drug-like physicochemical properties.

This whitepaper provides an in-depth technical analysis of its discovery, mechanistic utility, synthetic protocols, and modern applications.

Chemical Identity & Physicochemical Profiling

The utility of (trans-2-phenylcyclopropyl)methanol stems from the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) coupled with the stability of the adjacent phenyl ring, which can stabilize radical or cationic intermediates via delocalization.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | [(1R,2R)-2-phenylcyclopropyl]methanol | Defines the trans stereochemistry critical for receptor binding. |

| CAS Number | 10488-04-7[1] | Standard identifier for racemic and enantiopure forms. |

| Molecular Formula | C₁₀H₁₂O[2] | Provides a low molecular weight (148.20 g/mol ) ideal for fragment-based drug design. |

| LogP (Octanol/Water) | ~1.95[2] | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| Ring Strain Energy | ~27.5 kcal/mol | The thermodynamic driving force behind its utility as a "radical clock" via ring-opening. |

Mechanistic Enzymology: The "Radical Clock" Paradigm

The most profound historical contribution of (trans-2-phenylcyclopropyl)methanol is its use in proving the existence of elusive, short-lived radical intermediates in enzyme catalysis. Standard spectroscopic methods often fail to detect these intermediates due to their sub-microsecond lifespans. By introducing a "radical clock"—a substrate that undergoes a rapid, unimolecular structural rearrangement at a known rate upon radical formation—researchers can deduce the kinetics of the enzyme's catalytic cycle.

Galactose Oxidase (GOase) Inactivation

Galactose oxidase (GOase) is a copper-dependent enzyme that catalyzes the two-electron oxidation of primary alcohols to aldehydes. For years, the exact mechanism—whether it proceeded via a concerted proton-coupled electron transfer (PCET) or a stepwise Hydrogen Atom Transfer (HAT)—was debated.

Researchers utilized (trans-2-phenylcyclopropyl)methanol as an ultrafast radical probe[3].

-

The Mechanism: When the enzyme's tyrosyl radical abstracts a hydrogen atom from the methanol moiety (HAT), it generates a ketyl radical anion.

-

The Clock: Because the radical is formed adjacent to the highly strained cyclopropyl ring, the ring undergoes an ultrafast homolytic cleavage (ring-opening) before the electron can be transferred to the copper center.

-

The Result: This ring-opened species acts as a mechanism-based inactivator, covalently modifying the enzyme and definitively proving that HAT is the rate-limiting step in GOase catalysis[3].

Radical clock mechanism demonstrating GOase inactivation via ultrafast ring opening.

Cytochrome P450: The "Two-Oxidants" Model

In Cytochrome P450 research, the compound serves a slightly different role: it is the product of a radical clock probe. When methyl-dideuterated trans-2-phenylcyclopropylmethane is oxidized by P450, it yields two distinct products: the unrearranged (trans-2-phenylcyclopropyl)methanol and the ring-opened 1-phenyl-3-buten-1-ol[4].

By measuring the intramolecular kinetic isotope effects (KIEs) and the ratio of these two products across different P450 variants (e.g., CYP2B1, CYPΔ2E1), researchers established that multiple electrophilic oxidants—specifically both the hydroperoxy-iron species and the iron-oxo species—are responsible for hydroxylation, validating the "two-oxidants" model of P450 catalysis over the competing "two-states" model[5].

Synthetic Methodology: Step-by-Step Protocol

To support its use in both enzymology and drug discovery, highly efficient synthesis of (trans-2-phenylcyclopropyl)methanol is required. The most reliable method is the reduction of commercially available trans-2-phenylcyclopropanecarboxylic acid (or its ethyl ester) using Lithium Aluminum Hydride (LiAlH₄)[6].

Causality of Reagent Choice: LiAlH₄ is chosen over milder reducing agents (like NaBH₄) because carboxylic acids and esters require strong nucleophilic hydride delivery to fully reduce to primary alcohols. The cyclopropyl ring is stable to hydride reduction, ensuring chemoselectivity.

Standard Reduction Protocol

-

Preparation: Dissolve 3.0 g (18.5 mmol) of trans-ethyl phenylcyclopropanecarboxylic acid in 27 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: LiAlH₄ reduction is highly exothermic; cooling prevents thermal runaway and potential ring-opening side reactions.

-

Hydride Addition: Dropwise add 24 mL of a 1 M solution of LiAlH₄ in THF[6].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (rt) for 14 hours to ensure complete conversion.

-

Quenching (Fieser Method): Cool the mixture back to 0 °C. Quench the unreacted LiAlH₄ by the sequential, dropwise addition of 1.6 mL H₂O, 1.6 mL 15% NaOH (aq), and 4.8 mL H₂O[6]. Rationale: This specific stoichiometric quench traps the aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion, ensuring high product recovery.

-

Isolation: Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield (trans-2-phenylcyclopropyl)methanol as a colorless oil[7].

Step-by-step LiAlH4 reduction workflow for (trans-2-phenylcyclopropyl)methanol.

Applications in Modern Drug Discovery

Beyond enzymology, (trans-2-phenylcyclopropyl)methanol has transitioned into a privileged scaffold in medicinal chemistry, particularly in the development of Farnesoid X Receptor (FXR) agonists [8]. FXR is a nuclear hormone receptor that regulates cholesterol homeostasis, triglyceride synthesis, and lipogenesis. FXR agonists are highly sought after for treating dyslipidemia, liver diseases (such as NASH/MASH), and diabetes[6].

The Role of the Cyclopropyl Linker

Incorporating the (trans-2-phenylcyclopropyl)methoxy moiety into drug candidates provides two distinct pharmacological advantages:

-

Conformational Restriction: The rigid cyclopropane ring locks the phenyl and oxygen atoms into a specific spatial vector. This reduces the entropic penalty upon binding to the FXR ligand-binding domain, significantly increasing target affinity and potency compared to flexible alkyl chains.

-

Enhanced Fsp3 Character: Modern drug discovery heavily prioritizes molecules with high fractions of sp³ hybridized carbons ( Fsp3 ) to improve solubility and reduce off-target promiscuity (often associated with flat, sp²-rich aromatic molecules). The cyclopropyl ring introduces necessary 3D architecture without adding excessive molecular weight[8].

References

- (trans-2-phenylcyclopropyl)methanol - Stenutz Stenutz EU

- (反式-2-苯基环丙基)甲醇| CAS:10488-04-7 Heowns

- Cite the references for the known compounds Amazon S3

- Homolytic C–H bond cleavage (H-atom transfer): chemistry for a paramount biological process Comptes Rendus de l'Académie des Sciences

- Kinetic Isotope Effects Implicate Two Electrophilic Oxidants in Cytochrome P450-Catalyzed Hydroxylations Journal of the American Chemical Society - ACS Public

- Kinetic isotope effects implicate two electrophilic oxidants in cytochrome p450-catalyzed hydroxyl

- Patent Application Public

- CN103443099A - Compositions and methods for modulating FXR Google P

Sources

- 1. (反式-2-苯基环丙基)甲醇 | CAS:10488-04-7 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 2. (trans-2-phenylcyclopropyl)methanol [stenutz.eu]

- 3. Homolytic C–H bond cleavage (H-atom transfer): chemistry for a paramount biological process [comptes-rendus.academie-sciences.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic isotope effects implicate two electrophilic oxidants in cytochrome p450-catalyzed hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103443099A - Compositions and methods for modulating FXR - Google Patents [patents.google.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of ((1R,2R)-2-phenylcyclopropyl)methanol

Abstract

The phenylcyclopropyl structural motif is a privileged scaffold in medicinal chemistry, notably present in compounds such as the antidepressant tranylcypromine.[1] The precise three-dimensional arrangement of substituents on the cyclopropane ring is critical for biological activity, making a thorough understanding of its stereochemistry and the determination of its absolute configuration paramount for drug development and mechanistic studies. This guide provides a comprehensive technical overview of the stereochemical features of ((1R,2R)-2-phenylcyclopropyl)methanol, a key chiral building block. We will delve into the principles of its stereoisomerism, methodologies for the unambiguous assignment of its absolute configuration, and the analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this important chiral molecule.

Introduction: The Significance of the Phenylcyclopropyl Scaffold

The cyclopropane ring, with its inherent strain and unique electronic properties, imparts specific conformational constraints and metabolic stability to drug candidates.[2] When substituted with a phenyl group, the resulting phenylcyclopropyl moiety becomes a versatile pharmacophore found in a range of biologically active molecules.[1][3] The relative orientation of the phenyl and other substituents on the three-membered ring gives rise to stereoisomers with potentially distinct pharmacological profiles.[4]

((1R,2R)-2-phenylcyclopropyl)methanol, with its defined trans relationship between the phenyl and hydroxymethyl groups, represents a specific and crucial stereoisomer.[5] Its IUPAC name is [(1R,2R)-2-phenylcyclopropyl]methanol.[5] The accurate synthesis and characterization of this enantiomer are essential for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Understanding the Stereochemistry

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[6] In the case of 2-phenylcyclopropylmethanol, two chiral centers exist at the C1 and C2 positions of the cyclopropane ring. This gives rise to a maximum of 2n = 22 = 4 possible stereoisomers.[7]

These stereoisomers exist as two pairs of enantiomers:

-

(1R,2R) and (1S,2S): These are enantiomers and have a trans relationship between the phenyl and hydroxymethyl groups.

-

(1R,2S) and (1S,2R): These are also enantiomers and have a cis relationship between the phenyl and hydroxymethyl groups.

The relationship between a trans isomer and a cis isomer is that of diastereomers, meaning they are stereoisomers that are not mirror images of each other.[6] This guide focuses specifically on the (1R,2R) enantiomer.

The Cahn-Ingold-Prelog (CIP) Priority Rules for Assignment

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] For ((1R,2R)-2-phenylcyclopropyl)methanol, the priorities of the substituents on C1 and C2 are determined as follows:

-

At C1: The priorities are: 1. C2, 2. CH2OH, 3. C3, 4. H.

-

At C2: The priorities are: 1. Phenyl group, 2. C1, 3. C3, 4. H.

By orienting the molecule with the lowest priority group pointing away from the viewer, the sequence from highest to lowest priority determines the R or S designation. For the (1R,2R) isomer, this sequence is clockwise for both chiral centers.[9]

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in its characterization. Several powerful techniques can be employed for this purpose.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[10][11] This technique provides a detailed map of electron density within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.[12] For chiral molecules, anomalous dispersion effects can be used to definitively establish the absolute stereochemistry.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of a suitable derivative of ((1R,2R)-2-phenylcyclopropyl)methanol (e.g., a heavy-atom derivative) are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[11]

-

Absolute Configuration Assignment: The Flack parameter is determined during the refinement process. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

In the absence of suitable crystals for X-ray analysis, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid, can be a powerful tool for deducing absolute configuration.[14] The alcohol moiety of ((1R,2R)-2-phenylcyclopropyl)methanol can be esterified with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the Mosher's ester relative to the protons of the cyclopropyl ring leads to distinct chemical shift differences (ΔδRS) in the 1H NMR spectra of the two diastereomers. Analysis of these differences allows for the assignment of the absolute configuration of the alcohol center.[15]

Experimental Protocol: Modified Mosher's Method

-

Esterification: React ((1R,2R)-2-phenylcyclopropyl)methanol separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine).

-

Purification: Purify the resulting diastereomeric MTPA esters by chromatography.

-

NMR Analysis: Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.[16]

-

Data Analysis: Assign the proton signals of the cyclopropyl ring and the phenyl group. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral center. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.[14]

Synthesis of Enantiomerically Pure ((1R,2R)-2-phenylcyclopropyl)methanol

The stereoselective synthesis of ((1R,2R)-2-phenylcyclopropyl)methanol is crucial for its application in drug development. Asymmetric cyclopropanation reactions are commonly employed to achieve high enantioselectivity.

One established method involves the diastereoselective cyclopropanation of cinnamyl alcohol using a chiral auxiliary, followed by removal of the auxiliary. Another approach utilizes the asymmetric Simmons-Smith cyclopropanation of a chiral cinnamyl derivative. A notable procedure for the synthesis of the (2S,3S) enantiomer, which is the mirror image of the (1R,2R) isomer, is detailed in Organic Syntheses.[17] The synthesis of the (1R,2R) enantiomer can be achieved by using the enantiomeric chiral ligand.

Visualizing the Synthetic Pathway

Caption: Asymmetric synthesis of ((1R,2R)-2-phenylcyclopropyl)methanol.

Analytical Characterization

The purity and stereochemical integrity of ((1R,2R)-2-phenylcyclopropyl)methanol must be confirmed using appropriate analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[4] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[18][19] Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[20]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), that provides good resolution of the enantiomers.[20]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of ((1R,2R)-2-phenylcyclopropyl)methanol.[21][22] The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic.

Table 1: Representative 1H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.1-7.3 | m | - |

| CH-OH | 3.5-3.7 | m | - |

| CH-Ph | 1.8-2.0 | m | - |

| CH2-cyclopropyl | 0.8-1.2 | m | - |

| OH | Variable | br s | - |

Note: Chemical shifts are solvent-dependent and are provided as approximate ranges.[21]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The molecular formula of ((1R,2R)-2-phenylcyclopropyl)methanol is C10H12O, and its molecular weight is approximately 148.20 g/mol .[5]

Visualizing the Analytical Workflow

Caption: Analytical workflow for characterization.

Conclusion

A comprehensive understanding of the stereochemistry and absolute configuration of ((1R,2R)-2-phenylcyclopropyl)methanol is fundamental for its successful application in medicinal chemistry and drug development. The judicious use of advanced analytical techniques such as X-ray crystallography, NMR spectroscopy with chiral derivatizing agents, and chiral HPLC is essential for the unambiguous assignment of its stereochemistry and the assessment of its enantiomeric purity. The synthetic methodologies outlined provide a pathway to access this important chiral building block with high stereocontrol. This guide serves as a valuable resource for scientists and researchers, enabling the confident and accurate use of ((1R,2R)-2-phenylcyclopropyl)methanol in their research endeavors.

References

-

((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

2-PHENYLCYCLOPROPANEMETHANOL, (1R,2R)-REL- - gsrs. (n.d.). GSRS. Retrieved from [Link]

-

X Ray crystallography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC. (2011, July 21). National Center for Biotechnology Information. Retrieved from [Link]

-

An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013, July 15). PubMed. Retrieved from [Link]

-

(2-Phenylcyclopropyl)methanol | C10H12O | CID 317540 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl). (2021, December 31). European Journal of Chemistry. Retrieved from [Link]

-

Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

Stereoisomers with Multiple Chiral Centers | 5.3 Organic Chemistry. (2020, October 7). YouTube. Retrieved from [Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray crystallographic structure of 1. The phenyl and hexyl groups are... (n.d.). ResearchGate. Retrieved from [Link]

-

Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch. (2015, October 6). YouTube. Retrieved from [Link]

- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.). Google Patents.

-

Number of chiral compounds | Stereoisomers | GATE 2021 Chemistry Solution. (2021, June 20). YouTube. Retrieved from [Link]

-

X-Ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023, December 15). MDPI. Retrieved from [Link]

-

Stereochemistry Of Covalently Bonded Molecules 2 - Covalent Bonds - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]

-

Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. (2007, April 10). PubMed. Retrieved from [Link]

-

1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). (n.d.). NP-MRD. Retrieved from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019, March 23). IntechOpen. Retrieved from [Link]

-

Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. (n.d.). UKnowledge. Retrieved from [Link]

-

Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

-

How to Determine the R and S Configuration. (2025, July 23). Chemistry Steps. Retrieved from [Link]

-

Proton NMR Table. (n.d.). MSU chemistry. Retrieved from [Link]

-

Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. (2024, March 5). MDPI. Retrieved from [Link]

-

Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2025, April 10). MDPI. Retrieved from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022, June 23). MDPI. Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurjchem.com [eurjchem.com]

- 12. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis [mdpi.com]

- 16. np-mrd.org [np-mrd.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. Proton NMR Table [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Potential Applications of Chiral Phenylcyclopropyl Scaffolds

Abstract: The chiral phenylcyclopropyl scaffold has emerged as a "privileged" structural motif in modern chemistry, prized for its unique conformational and electronic properties.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and application of these valuable scaffolds. We will explore the fundamental principles that make this scaffold a versatile tool, delve into state-of-the-art enantioselective synthetic methodologies, and showcase its significant impact in medicinal chemistry and agrochemicals. This document synthesizes field-proven insights with rigorous scientific data, offering detailed protocols, comparative data tables, and mechanistic diagrams to facilitate both conceptual understanding and practical application in the laboratory.

Introduction: The Phenylcyclopropyl Scaffold - A Privileged Motif in Modern Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, is far from a simple saturated ring.[4] Its inherent ring strain and unique electronic character, featuring "bent" bonds with significant π-character, confer properties that are highly attractive for molecular design.[1][4] When substituted with a phenyl group and rendered chiral, the resulting phenylcyclopropyl scaffold becomes a conformationally restricted, metabolically robust, and stereochemically defined building block that has found widespread use in drug discovery and specialty chemicals.[1][2][5][6]

Unique Structural and Electronic Properties

The three carbon atoms of the cyclopropane ring are coplanar, with C-C bonds that are shorter (1.51 Å) than those in typical alkanes.[1] This strained configuration leads to enhanced π-character in the C-C bonds, allowing the ring to engage in electronic interactions typically associated with double bonds.[1][7] This property is crucial for its interaction with biological targets, where it can participate in hydrophobic and even π-stacking interactions.

Conformational Aspects and Their Implications for Biological Activity

The rigidity of the cyclopropyl ring significantly limits the conformational freedom of the molecules in which it is embedded.[3][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency. The defined spatial orientation of the phenyl group relative to other substituents on the cyclopropane ring is a key determinant of biological activity. For example, studies on formyl tripeptides have shown that the cyclopropyl group can influence the conformational equilibrium of adjacent amide bonds, which in turn affects their chemotactic ability.[9] The trans and cis isomers of 2-phenylcyclopropylamine, for instance, exhibit markedly different pharmacological profiles, underscoring the importance of stereochemistry.

Role as a Bioisostere

In medicinal chemistry, the phenylcyclopropyl scaffold is often employed as a bioisostere for other common chemical groups, such as para-substituted phenyl rings, internal alkynes, or tert-butyl groups.[10][11] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic properties, including metabolic stability and oral bioavailability, without sacrificing target affinity.[11]

Enantioselective Synthesis of Chiral Phenylcyclopropyl Scaffolds

The generation of enantiomerically pure phenylcyclopropyl scaffolds is paramount, as different enantiomers can have dramatically different biological activities and toxicities.[12][13] Over the years, numerous powerful synthetic methods have been developed to achieve this goal with high stereocontrol.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

The most prevalent method for constructing chiral phenylcyclopropyl systems is the asymmetric cyclopropanation of styrenes with diazo compounds, catalyzed by chiral transition metal complexes.[14] This reaction involves the transfer of a carbene from the diazo reagent to the olefin.

Chiral complexes of rhodium and ruthenium have historically been the workhorses for asymmetric cyclopropanation. Ruthenium porphyrin complexes, for instance, have been shown to catalyze the cyclopropanation of styrenes with high product turnovers and enantiomeric excesses (ee) of up to 90.8%.[15] More recently, cobalt(II) complexes of D2-symmetric chiral porphyrins have demonstrated superiority over their iron counterparts, providing excellent diastereoselectivity and enantioselectivity for a broad range of styrene derivatives while minimizing common side reactions like diazo compound dimerization.[16][17]

Iron, being an earth-abundant and less toxic metal, is an attractive alternative for catalysis. Chiral iron(II) porphyrin and tetraaza macrocyclic complexes have been used as catalysts for the cyclopropanation of styrene.[14][18] While these systems often produce the cyclopropyl esters with high diastereoselectivities and good yields, the enantioselectivities have generally been modest.[14][18]

Biocatalytic and Chemoenzymatic Approaches

A groundbreaking alternative to traditional organometallic catalysis is the use of engineered enzymes. Variants of hemoproteins, such as myoglobin and cytochrome P450, have been engineered to catalyze highly diastereo- and enantioselective cyclopropanation reactions.[12][19][20]